molecular formula C14H12Cl2Se B14634772 1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene CAS No. 56344-10-6

1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene

Cat. No.: B14634772
CAS No.: 56344-10-6
M. Wt: 330.1 g/mol
InChI Key: ZQCRSNQVTVHVPU-UHFFFAOYSA-N
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Description

1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene is an organoselenium compound with the molecular formula C13H9Cl2Se. This compound is notable for its unique structure, which includes both chlorine and selenium atoms attached to a benzene ring. It is used in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene typically involves the reaction of 4-chlorobenzyl chloride with sodium selenide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes, which play a crucial role in protecting cells from oxidative damage. The compound may also interact with molecular targets such as proteins and DNA, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: Similar in structure but lacks the selenium atom.

    1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of the selenomethyl group.

    1-Chloro-4-(1-methylethyl)benzene: Contains an isopropyl group instead of the selenomethyl group.

Uniqueness

1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene is unique due to the presence of both chlorine and selenium atoms, which impart distinctive chemical and biological properties. The selenium atom, in particular, provides antioxidant capabilities that are not present in similar compounds lacking selenium.

Properties

CAS No.

56344-10-6

Molecular Formula

C14H12Cl2Se

Molecular Weight

330.1 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene

InChI

InChI=1S/C14H12Cl2Se/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2

InChI Key

ZQCRSNQVTVHVPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[Se]CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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